3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrole ring substituted with hydroxyanilino and hydroxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyaniline with 4-hydroxybenzaldehyde, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione
- 3-[(3,5-dibromo-4-hydroxyanilino)sulfonyl]benzoic acid
- 2-[2-(3,5-ditert-butyl-4-hydroxyanilino)-2-oxoethyl]sulfanyl-N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
90637-66-4 |
---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
3-(4-hydroxyanilino)-1-(4-hydroxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H12N2O4/c19-12-5-1-10(2-6-12)17-14-9-15(21)18(16(14)22)11-3-7-13(20)8-4-11/h1-9,17,19-20H |
InChI Key |
HCJRKEDFTBOWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.